molecular formula C18H28N2S B6004831 1-cyclohexyl-4-{[4-(methylsulfanyl)phenyl]methyl}piperazine

1-cyclohexyl-4-{[4-(methylsulfanyl)phenyl]methyl}piperazine

Cat. No.: B6004831
M. Wt: 304.5 g/mol
InChI Key: IXGVAWRSYYYDKR-UHFFFAOYSA-N
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Description

1-cyclohexyl-4-{[4-(methylsulfanyl)phenyl]methyl}piperazine is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities. This particular compound is characterized by the presence of a cyclohexyl group, a methylsulfanyl group, and a phenylmethyl group attached to the piperazine ring.

Properties

IUPAC Name

1-cyclohexyl-4-[(4-methylsulfanylphenyl)methyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2S/c1-21-18-9-7-16(8-10-18)15-19-11-13-20(14-12-19)17-5-3-2-4-6-17/h7-10,17H,2-6,11-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXGVAWRSYYYDKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)CN2CCN(CC2)C3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-cyclohexyl-4-{[4-(methylsulfanyl)phenyl]methyl}piperazine typically involves the reaction of cyclohexylamine with 1-(4-methylsulfanylphenyl)methylpiperazine. The reaction is carried out under basic conditions, often using a base such as potassium carbonate in a suitable solvent like tetrahydrofuran (THF). The reaction mixture is refluxed for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-cyclohexyl-4-{[4-(methylsulfanyl)phenyl]methyl}piperazine can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to yield the corresponding amine.

    Substitution: The phenylmethyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride

    Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine)

Major Products Formed

    Oxidation: Sulfoxide, sulfone

    Reduction: Corresponding amine

    Substitution: Nitrated or halogenated derivatives

Scientific Research Applications

1-cyclohexyl-4-{[4-(methylsulfanyl)phenyl]methyl}piperazine has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of other complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in the development of new pharmaceuticals, particularly those targeting the central nervous system.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-cyclohexyl-4-{[4-(methylsulfanyl)phenyl]methyl}piperazine involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at various receptors, including serotonin and dopamine receptors. These interactions can modulate neurotransmitter release and signal transduction pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-methyl-4-[3-(methylsulfanyl)phenyl]piperazine hydrochloride
  • 1-cyclohexyl-4-(methylsulfonyl)piperazine
  • 1-(methylsulfanyl)-4-{[4-(methylsulfanyl)phenyl]sulfanyl}benzene

Uniqueness

1-cyclohexyl-4-{[4-(methylsulfanyl)phenyl]methyl}piperazine is unique due to the presence of the cyclohexyl group, which can influence its pharmacokinetic and pharmacodynamic properties. This structural feature may enhance its ability to cross biological membranes and interact with specific molecular targets, making it a valuable compound for further research and development.

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